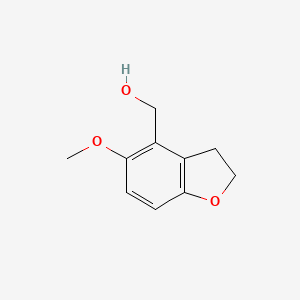
(5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol is an organic compound with the molecular formula C10H12O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 5-position and a hydroxymethyl group at the 4-position of the dihydrobenzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2,3-dihydrobenzofuran.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced via a formylation reaction followed by reduction. For example, formylation can be performed using formaldehyde under acidic conditions, followed by reduction with sodium borohydride to yield the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalysts and reaction conditions are often fine-tuned to maximize production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)carboxylic acid.
Reduction: Formation of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
(5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are often screened for pharmacological activities.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications. Benzofuran derivatives have shown promise in treating various conditions, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties.
作用機序
The mechanism of action of (5-Methoxy-2,3-dihydrobenzofuran-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and hydroxymethyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the methoxy and hydroxymethyl groups, making it less functionalized.
5-Methoxy-2,3-dihydrobenzofuran: Similar structure but lacks the hydroxymethyl group.
4-Hydroxy-2,3-dihydrobenzofuran: Similar structure but lacks the methoxy group.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(5-methoxy-2,3-dihydro-1-benzofuran-4-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,11H,4-6H2,1H3 |
InChIキー |
FKIAVYSNAUEDDS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)OCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



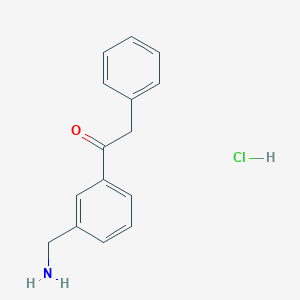
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
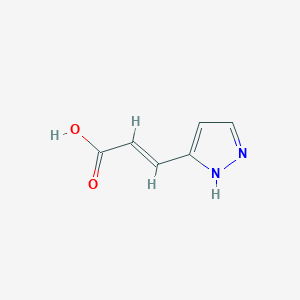
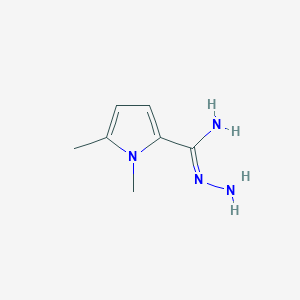
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)

![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)

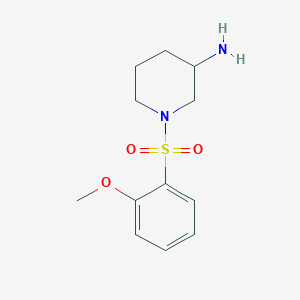
![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)
![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)
